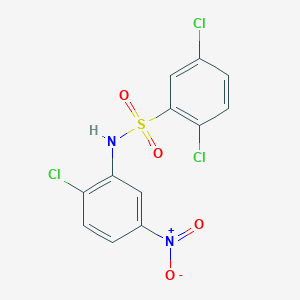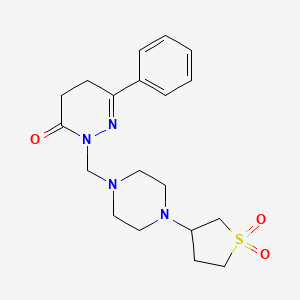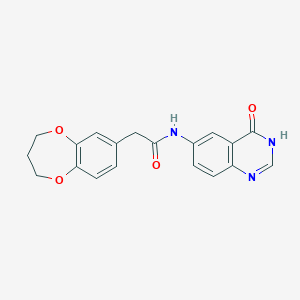
N,N'-bis(3-chloropropyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two chloropropyl groups attached to a benzene ring through amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Activation of Benzene-1,3-dicarboxylic Acid: The carboxylic acid groups are activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The activated benzene-1,3-dicarboxylic acid is then reacted with 3-chloropropylamine in the presence of a base such as triethylamine to form N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide.
Industrial Production Methods
Industrial production methods for N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atoms.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include N,N’-bis(3-azidopropyl)benzene-1,3-dicarboxamide or N,N’-bis(3-thiocyanatopropyl)benzene-1,3-dicarboxamide.
Hydrolysis: Products include benzene-1,3-dicarboxylic acid and 3-chloropropylamine.
科学的研究の応用
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and coordination compounds with unique properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropyl groups can form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
類似化合物との比較
Similar Compounds
N,N’-bis(2-chloroethyl)benzene-1,3-dicarboxamide: Similar structure but with ethyl groups instead of propyl groups.
N,N’-bis(3-bromopropyl)benzene-1,3-dicarboxamide: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is unique due to the presence of chloropropyl groups, which confer specific reactivity and properties
特性
分子式 |
C14H18Cl2N2O2 |
|---|---|
分子量 |
317.2 g/mol |
IUPAC名 |
1-N,3-N-bis(3-chloropropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-6-2-8-17-13(19)11-4-1-5-12(10-11)14(20)18-9-3-7-16/h1,4-5,10H,2-3,6-9H2,(H,17,19)(H,18,20) |
InChIキー |
HWMSUFGWFOSCFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NCCCCl)C(=O)NCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-2-phenoxybutanamide](/img/structure/B11021814.png)
![trans-4-[({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11021822.png)
![Propan-2-yl 5-[({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11021829.png)
![N-(4-{[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide](/img/structure/B11021843.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11021857.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine](/img/structure/B11021863.png)


![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11021878.png)

![N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11021887.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-alanine](/img/structure/B11021893.png)
![N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11021901.png)
![N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021906.png)
